1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,3-dimethylpiperidine-2-carboxylic acid
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Overview
Description
This compound, also known by its IUPAC name 1-(((9H-fluoren-9-yl)methoxy)carbonyl)-3,3-dimethylpiperidine-2-carboxylic acid, has a CAS Number of 1697232-27-1 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C23H25NO4/c1-23(2)12-7-13-24(20(23)21(25)26)22(27)28-14-19-17-10-5-3-8-15(17)16-9-4-6-11-18(16)19/h3-6,8-11,19-20H,7,12-14H2,1-2H3,(H,25,26) . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 379.46 .Scientific Research Applications
Enzyme-Activated Surfactants for Carbon Nanotubes
- Application : This compound has been used as a surfactant for carbon nanotubes. Researchers utilized N-Fluorenyl-9-methoxycarbonyl-protected amino acids to create enzyme-activated surfactants that enable homogeneous aqueous nanotube dispersions under constant and physiological conditions (Cousins et al., 2009).
Synthesis of Oligomers Derived from Amide-Linked Neuraminic Acid Analogues
- Chemical Synthesis : The compound has been utilized in the synthesis of oligomers. It was used in the efficient synthesis of two series of oligomers derived from alpha-O-methoxy- and 2,3-dehydroneuraminic acids (Gregar & Gervay-Hague, 2004).
Fluorescence Spectral Study
- Spectral Analysis : The compound has been studied for its absorption and fluorescence spectral characteristics in various organic solvents and aqueous solutions (Dey et al., 1997).
Protecting Group for the Amide Bond in Peptides
- Peptide Synthesis : It serves as a reversible protecting group for the amide bond in peptides, aiding in the synthesis of peptides with 'difficult sequences' (Johnson et al., 1993).
Solid Phase Synthesis of Peptide Amides
- Peptide Synthesis Methodology : It has been used in the solid phase synthesis of peptide amides, demonstrating its versatility in chemical synthesis (Funakoshi et al., 1988).
Novel Stable Fluorophore
- Fluorescence Labeling : This compound was explored for its application as a fluorescent labeling reagent in biomedical analysis (Hirano et al., 2004).
Restricted Rotation Study
- Molecular Dynamics : The compound has been investigated for its rotational barriers, enhancing the understanding of molecular dynamics (Aoki et al., 1982).
Protection of Hydroxy-Groups
- Synthetic Chemistry : Used for protecting hydroxy-groups in the synthesis of complex molecules (Gioeli & Chattopadhyaya, 1982).
Derivatization of Weak Nucleophiles
- Analytical Chemistry : Utilized for off-line derivatizations of weak nucleophiles in high-performance liquid chromatography (Gao & Krull, 1990).
Determination of Carbonyl Groups in Cellulosics
- Material Science : Applied in the determination of carbonyl groups in cellulosic materials (Roehrling et al., 2002).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin: washing with plenty of soap and water .
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-3,3-dimethylpiperidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-23(2)12-7-13-24(20(23)21(25)26)22(27)28-14-19-17-10-5-3-8-15(17)16-9-4-6-11-18(16)19/h3-6,8-11,19-20H,7,12-14H2,1-2H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NABBJODXDVWFDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1697232-27-1 |
Source
|
Record name | 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,3-dimethylpiperidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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